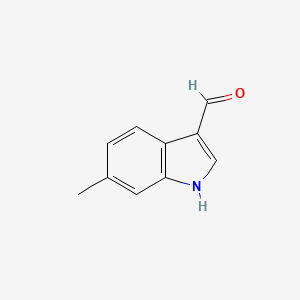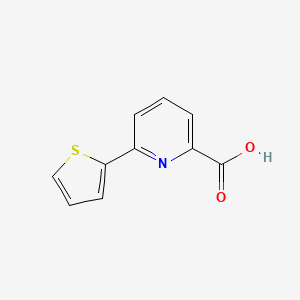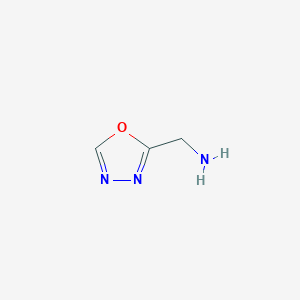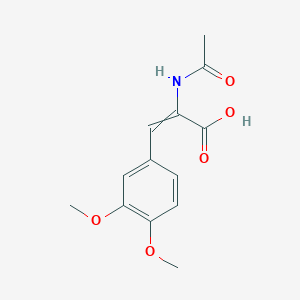
6-Methylindol-3-carbaldehyd
Übersicht
Beschreibung
6-Methylindole-3-carboxaldehyde is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals Indoles are known for their diverse biological activities and are widely used in medicinal chemistry
Wissenschaftliche Forschungsanwendungen
6-Methylindole-3-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Medicine: Research has shown its potential as an anticancer agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
Target of Action
6-Methylindole-3-carboxaldehyde, a derivative of indole, primarily targets the immune and metabolic systems . It interacts with the host’s immune system and metabolism, affecting the biological effects of bacteria as signaling molecules .
Mode of Action
The compound acts by activating nuclear receptors and regulating intestinal hormones . It also influences the expression of various genes, including endothelial nitric oxide synthase (eNOS), vascular cell adhesion molecule (VCAM), C–C motif chemokine ligand 2 (CCL2), and interleukin-6 (IL6) .
Biochemical Pathways
6-Methylindole-3-carboxaldehyde is involved in the metabolism of tryptophan, an essential amino acid . The compound is produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The biochemical pathway can be summarized as follows: Tryptophan → Indole-3-Acetate → Methylindole (Skatole) or Indole-3-Aldehyde .
Pharmacokinetics
The compound’s pharmacokinetics are influenced by the activity of gut microbes . The abundance of certain bacteria, such as Bacteroidaceae and Lactobacillaceae, which produce tryptophanase metabolizing tryptophan into indole-3-carboxaldehyde, can affect the metabolism of tryptophan to 6-Methylindole-3-carboxaldehyde .
Result of Action
The action of 6-Methylindole-3-carboxaldehyde results in the maintenance of intestinal homeostasis and impacts liver metabolism and the immune response . It also reduces the total reactive oxygen species (ROS) level, induced by ox-LDL, by 70% .
Action Environment
The action, efficacy, and stability of 6-Methylindole-3-carboxaldehyde are influenced by environmental factors, particularly the gut microbiota . The compound’s action can be affected by the presence of certain bacteria in the gut, which are involved in the bioconversion of indoles from tryptophan .
Biochemische Analyse
Biochemical Properties
6-Methylindole-3-carboxaldehyde plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One notable interaction is with the glutathione S-transferase (GST) enzyme, where 6-Methylindole-3-carboxaldehyde exhibits a high inhibitory effect This interaction is crucial as GSTs are involved in detoxification processes and cellular signaling
Cellular Effects
6-Methylindole-3-carboxaldehyde influences various cellular processes and functions. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound inhibits the activity of GST, which plays a role in cellular detoxification and signaling . This inhibition can lead to changes in cellular metabolism and gene expression, potentially affecting cell proliferation and apoptosis. Additionally, 6-Methylindole-3-carboxaldehyde has been observed to impact the production of reactive oxygen species (ROS), further influencing cellular functions .
Molecular Mechanism
At the molecular level, 6-Methylindole-3-carboxaldehyde exerts its effects through various mechanisms. It binds to the active site of GST, inhibiting its activity . This binding interaction prevents the detoxification of reactive electrophilic compounds, leading to increased cellular stress. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially affecting enzyme activity and gene expression. The inhibition of GST by 6-Methylindole-3-carboxaldehyde highlights its potential as a therapeutic agent in diseases where GST activity is dysregulated.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Methylindole-3-carboxaldehyde can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-Methylindole-3-carboxaldehyde remains stable under specific conditions, maintaining its inhibitory effects on GST over extended periods . Its degradation products and their impact on cellular functions require further investigation. Long-term studies in vitro and in vivo are essential to understand the compound’s temporal effects comprehensively.
Dosage Effects in Animal Models
The effects of 6-Methylindole-3-carboxaldehyde vary with different dosages in animal models. At lower doses, the compound exhibits significant inhibitory effects on GST activity without causing adverse effects . At higher doses, toxic effects may be observed, including increased ROS production and cellular damage . Understanding the dosage-dependent effects of 6-Methylindole-3-carboxaldehyde is crucial for its potential therapeutic applications, ensuring efficacy while minimizing toxicity.
Metabolic Pathways
6-Methylindole-3-carboxaldehyde is involved in various metabolic pathways. It interacts with enzymes such as GST, influencing metabolic flux and metabolite levels . The compound’s role in the metabolism of tryptophan and its derivatives is particularly noteworthy. It is metabolized by gut microbiota, producing bioactive compounds that can influence host physiology
Transport and Distribution
Within cells and tissues, 6-Methylindole-3-carboxaldehyde is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s distribution within tissues can influence its biological activity and therapeutic potential. Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of 6-Methylindole-3-carboxaldehyde in therapeutic applications.
Subcellular Localization
The subcellular localization of 6-Methylindole-3-carboxaldehyde plays a crucial role in its activity and function. The compound is directed to specific cellular compartments, where it exerts its effects on enzyme activity and gene expression Post-translational modifications and targeting signals may influence its localization, ensuring that it reaches the appropriate cellular sites for optimal activity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylindole-3-carboxaldehyde typically involves the condensation of 6-methylindole with formylating agents. One common method is the Vilsmeier-Haack reaction, where 6-methylindole reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to form the desired aldehyde .
Industrial Production Methods: Industrial production of 6-Methylindole-3-carboxaldehyde often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methylindole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the aldehyde group can yield alcohols using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: 6-Methylindole-3-carboxylic acid.
Reduction: 6-Methylindole-3-methanol.
Substitution: Halogenated or nitrated indole derivatives.
Vergleich Mit ähnlichen Verbindungen
Indole-3-carboxaldehyde: Lacks the methyl group at the 6 position, resulting in different reactivity and biological activity.
5-Methoxyindole-3-carboxaldehyde: Contains a methoxy group at the 5 position, which alters its electronic properties and reactivity.
2-Methylindole-3-carboxaldehyde: The methyl group is at the 2 position, leading to different steric and electronic effects.
Uniqueness: 6-Methylindole-3-carboxaldehyde is unique due to the presence of the methyl group at the 6 position, which influences its chemical reactivity and biological activity. This structural feature makes it a valuable compound for the synthesis of novel indole derivatives with potential therapeutic applications .
Eigenschaften
IUPAC Name |
6-methyl-1H-indole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-7-2-3-9-8(6-12)5-11-10(9)4-7/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZERQSJGPXFAKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406468 | |
| Record name | 6-Methylindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4771-49-7 | |
| Record name | 6-Methylindole-3-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406468 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-4-carboxylate](/img/structure/B1309426.png)












